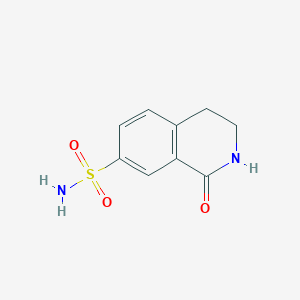
1-氧代-1,2,3,4-四氢异喹啉-7-磺酰胺
描述
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学研究
该化合物由于其潜在的生物活性而被用于药理学研究。它在调节人体内酶和受体方面特别有趣。 例如,它被鉴定为苯乙醇胺N-甲基转移酶 的潜在抑制剂,该酶参与儿茶酚胺(如肾上腺素和去甲肾上腺素)的生物合成。这可能对治疗与儿茶酚胺调节相关的疾病具有意义。
化学合成
在合成化学中,该分子用作构建更复杂化合物的基础。 其磺酰胺基团是一个通用的官能团,可以进行各种化学反应,为合成具有潜在治疗特性的多种衍生物提供途径 。
材料科学
四氢异喹啉的结构基序在材料科学中很重要。它可以用来创建新型聚合物或小分子有机半导体。 这些材料可能有助于创建新型显示器、传感器或其他电子设备 。
生物化学研究
在生物化学中,该化合物与各种酶和受体相互作用的能力可以用来研究这些生物分子的作用机制。 它可以作为探针来了解活性位点的结合亲和力和结构构象 。
分子生物学
在分子生物学中,该化合物的衍生物可用于修饰核苷酸或遗传机制的其他成分。 这有助于研究基因表达、蛋白质合成以及生命中的其他基本过程 。
神经科学
鉴于其对神经递质合成的潜在影响,该化合物在神经科学研究中引起了人们的兴趣。 它可用于研究改变的神经递质水平对脑功能和行为的影响,这对于理解神经系统疾病很有价值 。
生化分析
Biochemical Properties
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For example, it may interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby influencing neural activity .
Cellular Effects
The effects of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and differentiation of certain cell types, potentially through its interactions with specific signaling molecules and transcription factors . Additionally, it may alter the metabolic activity of cells by modulating enzyme activity and substrate availability.
Molecular Mechanism
At the molecular level, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors . The compound’s ability to inhibit certain enzymes can also lead to alterations in metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, potentially affecting the overall health and function of the organism.
Metabolic Pathways
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of important biomolecules. The compound can affect metabolic flux and alter the levels of metabolites within cells . By modulating enzyme activity, it can influence the overall metabolic balance and cellular function.
Transport and Distribution
Within cells and tissues, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its biochemical activity and overall function.
Subcellular Localization
The subcellular localization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDOQWRNSHGTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712392 | |
| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-77-8 | |
| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















